

Pracinostat synergistic combinations JAK2 inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

[Get Quote](#)

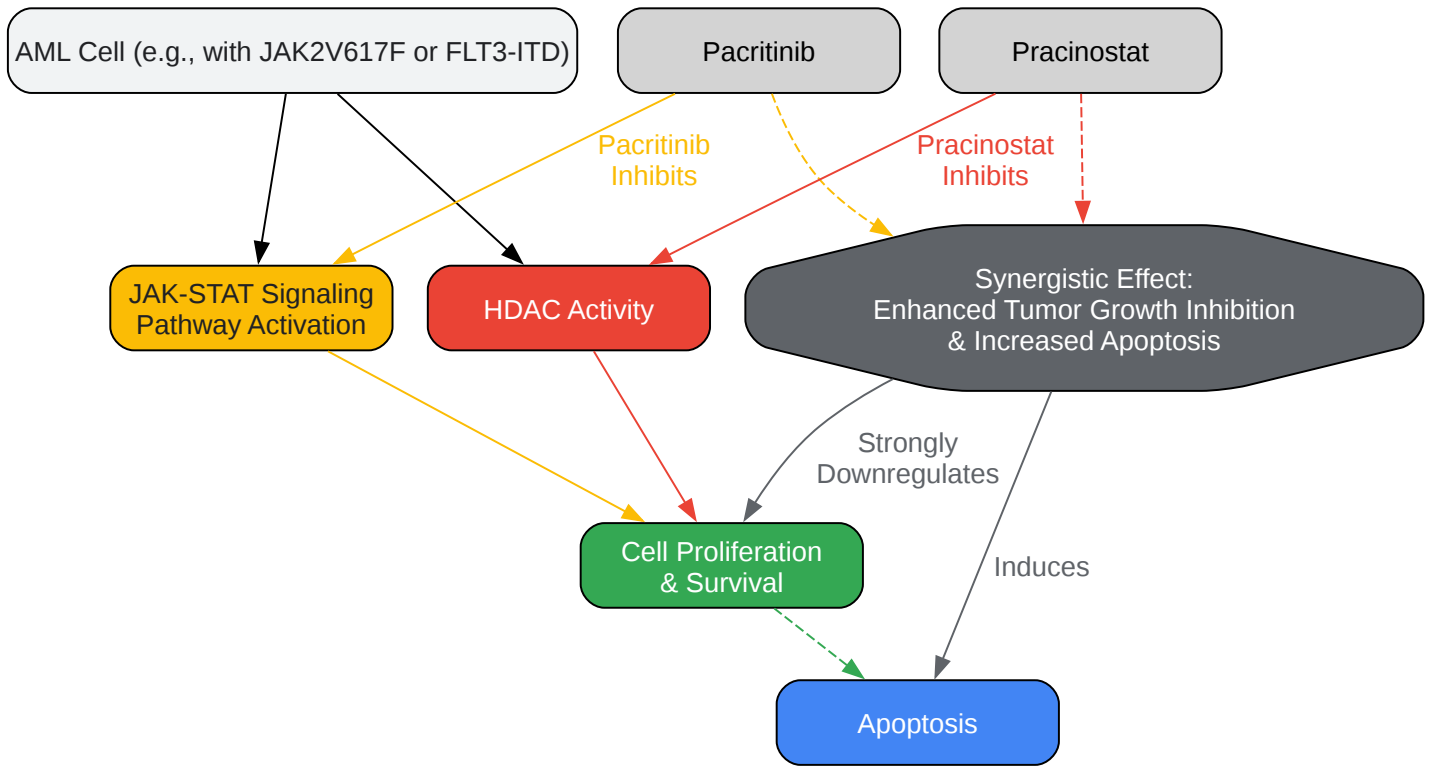
Mechanistic Rationale and Supporting Evidence

The combination of **Pracinostat** (an HDAC inhibitor) with **pacritinib** (a JAK2/FLT3 inhibitor) has demonstrated synergistic anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML), particularly for cancers driven by **JAK2V617F mutations** or **FLT3-ITD** alterations [1] [2].

This synergy arises from concurrent inhibition of complementary oncogenic pathways:

- **Pracinostat** acts as a histone deacetylase inhibitor (HDACi), inducing histone hyperacetylation to alter gene expression and promote cell differentiation and apoptosis.
- **Pacritinib** directly targets and inhibits mutant JAK2 and FLT3 signaling, disrupting a key survival and proliferation pathway in hematological malignancies.
- Together, they lead to enhanced suppression of tumor growth and metastasis, and a reduction in plasma cytokines driven by the cancer [1].

The diagram below illustrates how these two drugs target separate components of the oncogenic signaling network to produce a synergistic effect.



[Click to download full resolution via product page](#)

Summary of Key Preclinical Studies

The following table summarizes the experimental models and key findings from the primary research supporting this combination.

Study Model	Genetic Context	Treatment Groups	Key In Vitro Findings	Key In Vivo Findings
SET-2 mouse model [1]	JAK2V617F mutation	Pracinostat, Pacritinib, Combination	Decreased cell proliferation,	Synergistic inhibition of tumor growth and

Study Model	Genetic Context	Treatment Groups	Key In Vitro Findings	Key In Vivo Findings
			increased apoptosis [1].	reduction of metastases [1].
MOLM-13 model [1]	FLT3-ITD driven	Pracinostat, Pacritinib, Combination	Decreased cell proliferation, increased apoptosis [1].	Synergistic inhibition of tumor growth [1].

Experimental Protocol for Combination Studies

Below is a detailed protocol for evaluating the efficacy of the **Pracinostat** and JAK2 inhibitor combination *in vitro*, based on the methodologies from the cited literature [1].

Materials

- **Cell Lines:** Use relevant AML models such as **SET-2** (harboring the JAK2V617F mutation) and **MOLM-13** (FLT3-ITD-driven).
- **Compounds:** **Pracinostat** (HDACi) and Pacritinib (JAK2/FLT3 inhibitor). Prepare stock solutions in DMSO and store at -20°C.
- **Equipment:** Standard cell culture equipment, cell viability assay kit (e.g., MTT or CellTiter-Glo), flow cytometer for apoptosis analysis, western blot apparatus.

Cell Viability and Proliferation Assay

- **Cell Seeding:** Seed cells in 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
- **Drug Treatment:** After 24 hours, treat cells with:
 - A range of concentrations of **Pracinostat** alone (e.g., 10 nM - 1 µM).
 - A range of concentrations of Pacritinib alone (e.g., 10 nM - 1 µM).
 - Combinations of both drugs using a constant ratio based on their individual IC₅₀ values.
 - Include a vehicle control (DMSO, same concentration as in drug wells).
- **Incubation:** Incubate the plates for 72 hours in a 37°C, 5% CO₂ incubator.

- **Viability Measurement:** Add a cell viability assay reagent according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., CompuSyn or CalcuSyn) to determine the **Combination Index (CI)** and assess synergistic effects.

Apoptosis Analysis by Flow Cytometry

- **Treatment:** Seed and treat cells in 6-well plates as described above for 48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells by trypsinization and centrifugation.
- **Staining:** Resuspend the cell pellet in Annexin V binding buffer. Stain cells with **Annexin V-FITC** and **Propidium Iodide (PI)** following kit instructions.
- **Analysis:** Analyze the stained cells using a flow cytometer within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis should be significantly higher in the combination group compared to single agents or control.

Mechanistic Analysis by Western Blotting

- **Cell Lysis:** After 24 hours of drug treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Electrophoresis and Transfer:** Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with primary antibodies overnight at 4°C.
 - **Key Targets:**
 - **JAK-STAT Signaling:** Phospho-JAK2, total JAK2, Phospho-STAT3/5, total STAT3/5.
 - **HDAC Inhibition:** Acetyl-Histone H3, Acetyl- α -Tubulin.
 - **Apoptosis:** Cleaved Caspase-3, PARP cleavage.
 - **Loading Control:** GAPDH or β -Actin.
- **Detection:** Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence substrate.

Application Note & Protocol Development Guidance

For your complete Application Notes and Protocols, consider including these additional sections informed by the broader context of JAK/HDAC inhibition [3]:

- **In Vivo Protocol Extension:** Adapt the findings to a **Patient-Derived Xenograft (PDX)** model. A typical protocol involves implanting human AML cells into immunodeficient mice, randomizing them into vehicle, single-agent, and combination groups, and administering drugs orally or via intraperitoneal injection for 3-4 weeks. Tumor volume and body weight should be monitored regularly [3].
- **Toxicity Monitoring:** Include detailed assessment of tolerability. Track animal body weight daily and perform histopathological analysis of major organs (e.g., liver, spleen) at the study endpoint [3].
- **Biomarker Strategy:** Emphasize the importance of patient stratification. The combination is most relevant for AML patients with **JAK2 mutations** or **FLT3-ITD** alterations. Include protocols for detecting these genetic markers from patient samples [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The oral HDAC inhibitor pracinostat (SB939) is efficacious ... [pubmed.ncbi.nlm.nih.gov]
2. The oral HDAC inhibitor (SB939) is efficacious and... | Scilit pracinostat [scilit.com]
3. of dual JAK/HDAC Combination with regorafenib... inhibitor [jeccr.biomedcentral.com]
4. JAK2 46/1 (GGCC) Haplotype in Oncogenesis, as Risk ... [mdpi.com]

To cite this document: Smolecule. [Pracinostat synergistic combinations JAK2 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548552#pracinostat-synergistic-combinations-jak2-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com